2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one
Overview
Description
2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one is a complex organic compound with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one typically involves multiple steps, starting with the formation of the core azatricyclo structure. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit pharmacological properties that are beneficial for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene: : This compound has a similar core structure but lacks the acetyl group.
1-Acetyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one: : Another related compound with a slightly different ring system.
Uniqueness
2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one is unique due to its specific acetyl group and the presence of the azatricyclo structure, which differentiates it from other similar compounds.
Properties
IUPAC Name |
1-acetyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8(15)14-7-9-5-6-12(16)10-3-2-4-11(14)13(9)10/h2-4,9H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHKQCQMHANMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCC(=O)C3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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